

Application Notes and Protocols for Bismuth-Doped Nanomaterials in Bioimaging

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Compound of Interest

Compound Name: *Bismuth cation*

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Introduction

Bismuth-doped nanomaterials are emerging as a versatile and promising class of contrast agents for a range of bioimaging applications. Their high atomic number ($Z=83$) and electron density make them excellent candidates for X-ray computed tomography (CT), offering superior contrast to traditional iodinated agents.[1][2] Furthermore, the unique physicochemical properties of bismuth can be harnessed to develop multimodal imaging probes, including fluorescent and photoacoustic agents.[3][4] The ability to dope bismuth into various nanostructures, such as carbon dots, quantum dots, and polymeric nanoparticles, allows for the tuning of their optical and physical properties.[5][6][7] Moreover, their surfaces can be readily functionalized with targeting ligands to enable specific imaging of biological targets, such as cancer cells.[5][8]

These application notes provide a comprehensive overview of the use of bismuth-doped nanomaterials in bioimaging, including detailed experimental protocols and quantitative data to guide researchers in their effective application.

Data Presentation: Properties of Bismuth-Doped Nanomaterials

The following tables summarize the key quantitative data for various bismuth-doped nanomaterials, facilitating easy comparison of their properties for different bioimaging applications.

Table 1: Physicochemical and Imaging Properties of Bismuth-Doped Nanomaterials

Nanomaterial Type	Core/Dopant	Average Size (nm)	Imaging Modality	Key Quantitative Data	Reference(s)
Polymer-Encapsulated Nanoparticles	Bismuth(0) in PLGA	120.4 ± 37.0	Fluorescence, CT	Bismuth Core Size: 38.0 ± 7.1 nm	[7]
Bismuth Sulfide Nanoparticles	Bi ₂ S ₃ @BSA-Triptorelin	~8.6 (Bi core)	CT	1.4x higher HU value than non-targeted NPs at 75 µg/ml and 90 kVp	[5]
Bismuth-Doped Carbon Dots	Bi@CDs	1.57 ± 0.6	Fluorescence	Quantum Yield: 8.42%	[5]
Bismuth, Nitrogen-Codoped Carbon Dots	Bi,N-CDs	Not Specified	Fluorescence	Quantum Yield: 11.2%	[6][9]
Bismuth, Gadolinium-Codoped Carbon Quantum Dots	Bi,Gd-CQDs	2.8	Fluorescence, CT, MRI	-	[10]

Table 2: In Vitro Cytotoxicity of Bismuth-Doped Nanomaterials

Nanomaterial Type	Cell Line	Assay	Concentration	Cell Viability (%)	Reference(s)
Bi ₂ S ₃ @BSA-Triptorelin NPs	MCF-7	MTT	Up to 75 µg/ml	No significant cytotoxicity	[1]
Bi ₂ S ₃ @BSA NPs	MCF-7	MTT	Up to 150 µg/ml	No significant cytotoxicity	[1]
Biologically synthesised Bi NPs	HT-29	Not Specified	28.7 ± 1.4 µg/ml (IC ₅₀)	50	[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis, functionalization, and bioimaging applications of bismuth-doped nanomaterials.

Protocol 1: Synthesis of Bismuth-Doped Carbon Dots (Bi@CDs)

This protocol is adapted from a hydrothermal method for synthesizing fluorescent bismuth-doped carbon dots.

Materials:

- Citric acid
- Bismuth nitrate pentahydrate
- Urea
- Deionized water
- Dialysis membrane (MWCO = 1000 Da)

Procedure:

- Dissolve 1 g of citric acid, 0.5 g of urea, and 0.1 g of bismuth nitrate pentahydrate in 20 mL of deionized water.
- Stir the solution vigorously for 30 minutes to ensure complete dissolution.
- Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave.
- Heat the autoclave at 180°C for 8 hours.
- Allow the autoclave to cool down to room temperature naturally.
- Centrifuge the resulting brown solution at 10,000 rpm for 15 minutes to remove large aggregates.
- Collect the supernatant and dialyze it against deionized water for 48 hours using a dialysis membrane to remove unreacted precursors and small molecules.
- Lyophilize the purified solution to obtain Bi@CDs as a powder.
- Characterize the synthesized Bi@CDs for their size, morphology, and optical properties (fluorescence spectroscopy to determine excitation/emission maxima and quantum yield).

Protocol 2: Surface Functionalization with Targeting Ligands (e.g., Peptides)

This protocol describes the conjugation of a targeting peptide to the surface of bismuth sulfide nanoparticles, as demonstrated with Triptorelin for targeting Gonadotropin-Releasing Hormone (GnRH) receptors.[5]

Materials:

- Bismuth sulfide nanoparticles (Bi₂S₃@BSA)
- Triptorelin peptide
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)

- Phosphate-buffered saline (PBS), pH 7.4
- Centrifugal filter units (e.g., Amicon Ultra)

Procedure:

- Disperse Bi₂S₃@BSA nanoparticles in PBS.
- Activate the carboxyl groups on the BSA coating by adding EDC and NHS to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle stirring.
- Add the Triptorelin peptide to the activated nanoparticle suspension. The primary amine groups of the peptide will react with the activated carboxyl groups to form stable amide bonds.
- Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
- Purify the functionalized nanoparticles (Bi₂S₃@BSA-Triptorelin) by centrifugation using centrifugal filter units to remove unreacted peptide and coupling reagents.
- Wash the nanoparticles with PBS three times.
- Resuspend the final product in PBS for storage and further use.
- Confirm the successful conjugation of the peptide using techniques such as FTIR or XPS.

Protocol 3: In Vitro Cellular Imaging with Targeted Bismuth Nanoparticles

This protocol outlines the procedure for imaging cancer cells targeted with functionalized bismuth nanoparticles.

Materials:

- Targeted bismuth nanoparticles (e.g., Bi₂S₃@BSA-Triptorelin)
- Non-targeted control nanoparticles (e.g., Bi₂S₃@BSA)

- Cancer cell line overexpressing the target receptor (e.g., MCF-7 for GnRH receptor)
- Control cell line with low or no expression of the target receptor
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA) for fixing cells
- DAPI for nuclear staining (for fluorescence microscopy)
- Imaging system (e.g., fluorescence microscope or micro-CT scanner)

Procedure:

- Seed the cancer cells and control cells in appropriate culture vessels (e.g., chambered slides for microscopy or multi-well plates for CT imaging) and allow them to adhere overnight.
- Prepare different concentrations of targeted and non-targeted nanoparticles in complete cell culture medium.
- Remove the old medium from the cells and add the nanoparticle-containing medium.
- Incubate the cells with the nanoparticles for a predetermined time (e.g., 4 hours) at 37°C in a CO2 incubator.
- After incubation, wash the cells three times with PBS to remove unbound nanoparticles.
- For Fluorescence Imaging:
 - Fix the cells with 4% PFA for 15 minutes.
 - Wash the cells with PBS.
 - Mount the slides with a mounting medium containing DAPI.
 - Image the cells using a fluorescence microscope with appropriate filter sets for the nanoparticle's fluorophore and DAPI.

- For CT Imaging:
 - Harvest the cells by trypsinization and wash them with PBS.
 - Prepare cell pellets of a known cell number in microcentrifuge tubes.
 - Scan the cell pellets using a micro-CT scanner.
 - Analyze the CT images to quantify the Hounsfield Units (HU) as a measure of nanoparticle uptake.^[1]

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of the synthesized nanomaterials.

Materials:

- Bismuth-doped nanomaterials
- Cell line of interest
- 96-well plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- Microplate reader

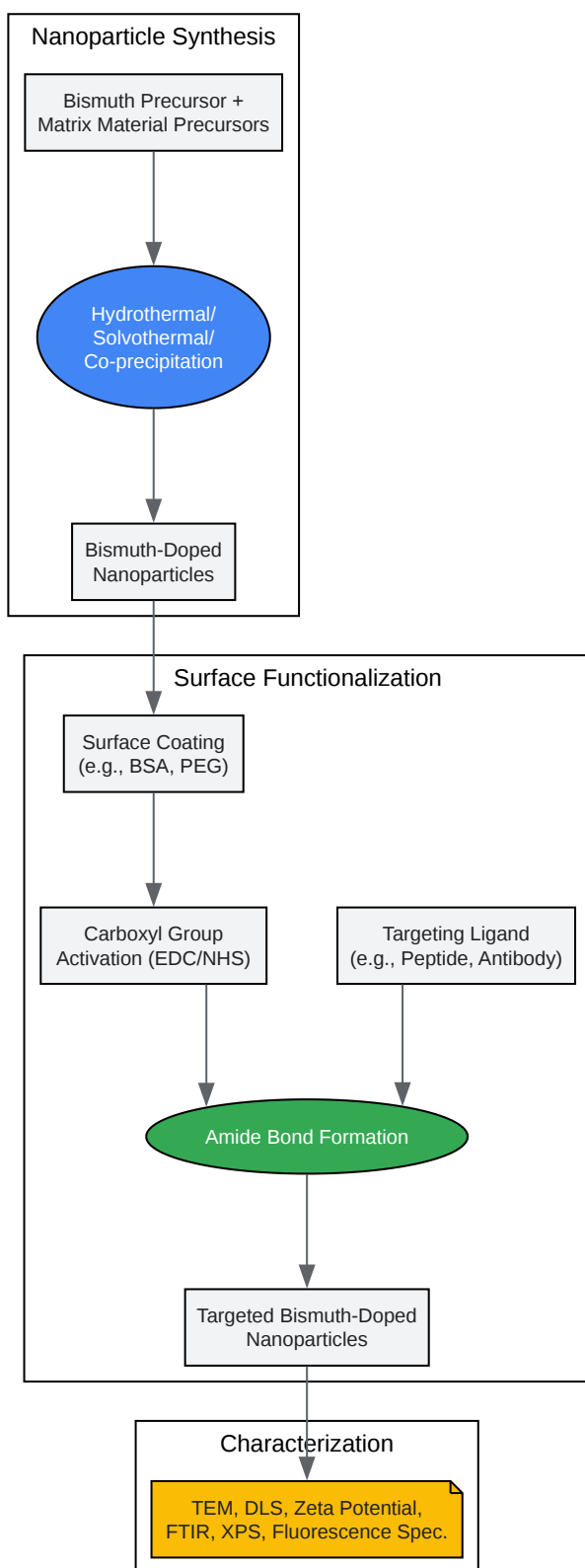
Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
- Prepare serial dilutions of the bismuth-doped nanomaterials in complete cell culture medium.

- Replace the medium in the wells with the medium containing different concentrations of the nanomaterials. Include a control group with medium only.
- Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
- After the incubation period, add MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control group.

Visualizations: Diagrams of Workflows and Signaling Pathways

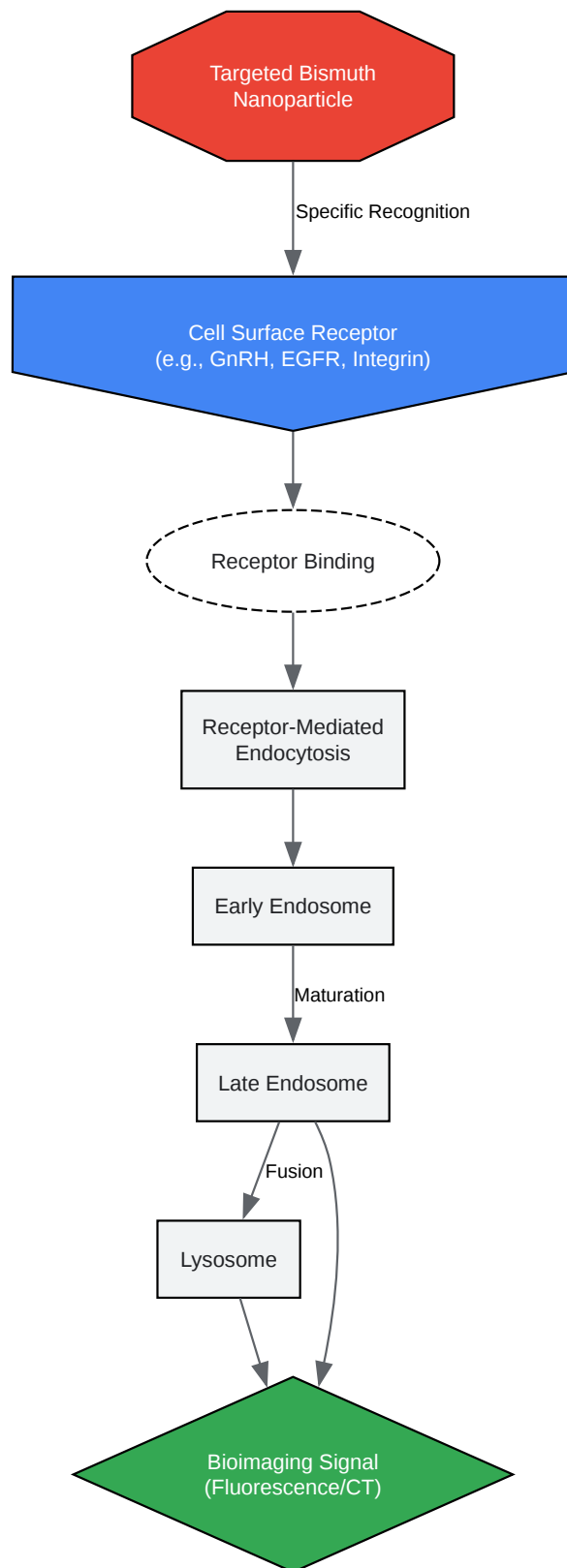
Synthesis and Functionalization Workflow



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Caption: Workflow for synthesis and functionalization of targeted nanoparticles.

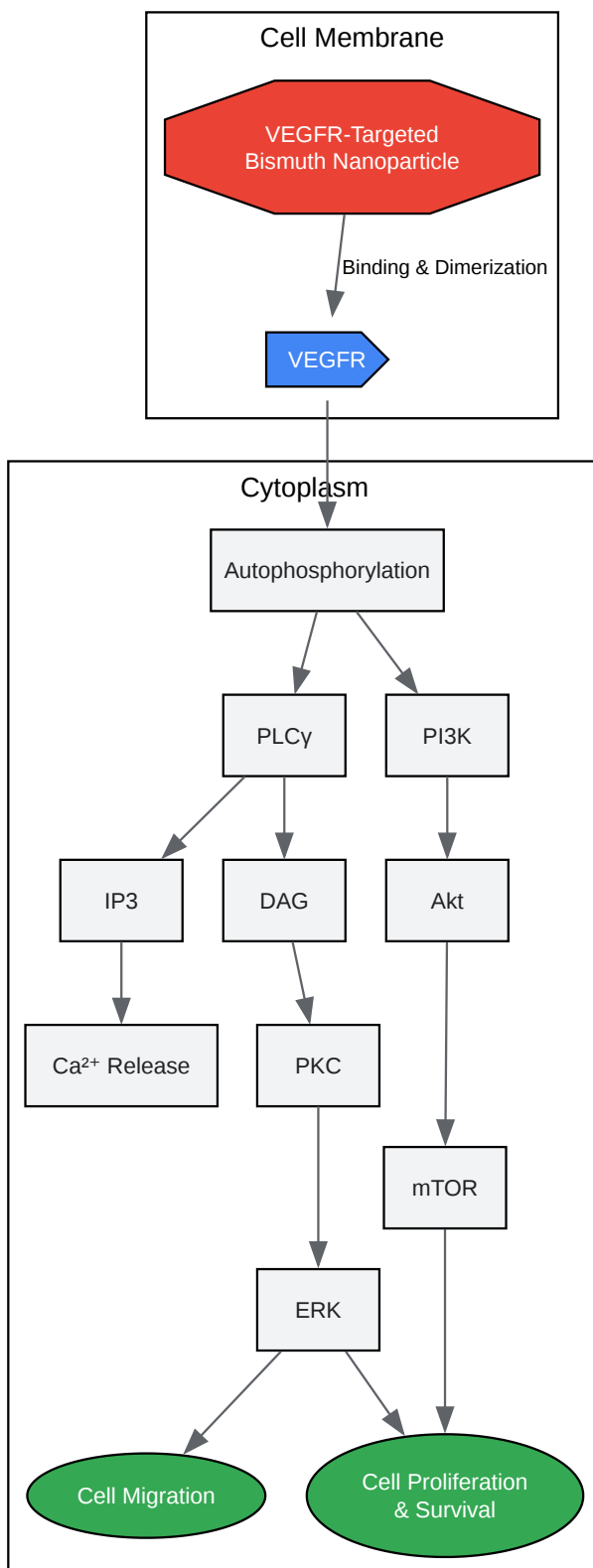
Cellular Uptake and Trafficking



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Caption: Receptor-mediated uptake and intracellular trafficking of nanoparticles.

Targeted Signaling Pathway: VEGFR



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Caption: VEGFR signaling pathway targeted by functionalized nanoparticles.[2][11]

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